REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH:5]=[CH:6][C:7]1([CH3:13])[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)=[O:14].[CH3:15][CH2:16][OH:17].[Na+:19].[OH-:18]>>[O:3]=[C:4]([CH:5]=[CH:6][C:7]1([CH3:13])[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)[OH:14]
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Name
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CCOC(=O)C=CC1(C)CCOCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=CC1(C)CCOCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC1(C=CC(=O)O)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |